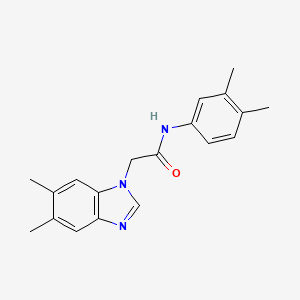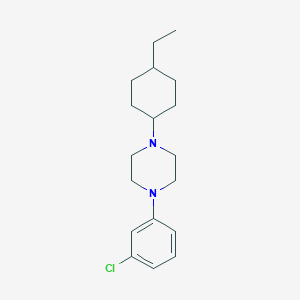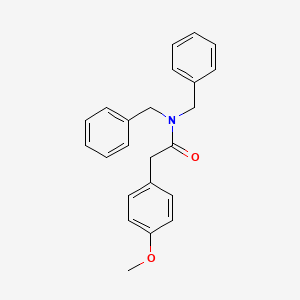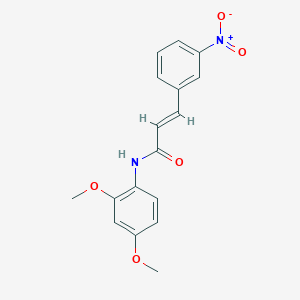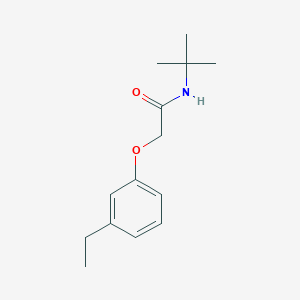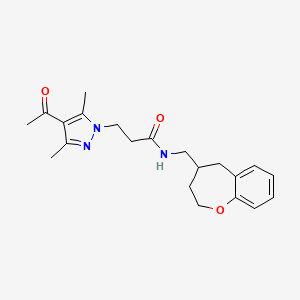
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This section focuses on the broader class of compounds known as pyrazole derivatives, which exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. The compound appears to belong to this class, characterized by the presence of a pyrazole ring—a five-membered ring with two nitrogen atoms.
Synthesis Analysis
Pyrazole derivatives can be synthesized through a variety of methods. A common approach involves the reaction of diketones with hydrazines. For example, the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines starts from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole, indicating a method that could potentially be adapted for the synthesis of the compound by altering the starting materials and reaction conditions (Bruno et al., 1991).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. X-ray crystallography, NMR, and computational methods like DFT (Density Functional Theory) can provide detailed insights into the conformation, electronic distribution, and stability of these molecules. For instance, aromatic propellenes studies, including pyrazole derivatives, have used AM1 semi-empirical calculations to explore conformational isomerism, which is relevant for understanding the molecular structure of complex pyrazole derivatives (Foces-Foces et al., 1996).
特性
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14-21(16(3)25)15(2)24(23-14)10-8-20(26)22-13-17-9-11-27-19-7-5-4-6-18(19)12-17/h4-7,17H,8-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYKICVKSMOQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NCC2CCOC3=CC=CC=C3C2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]azepan-2-one](/img/structure/B5641517.png)
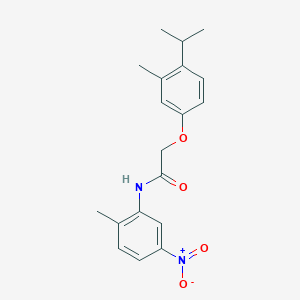
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5641520.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5641530.png)
![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5641536.png)
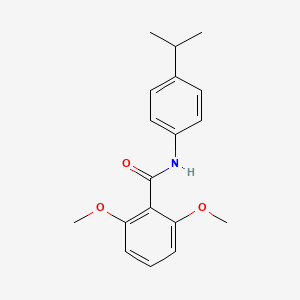

![2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)
